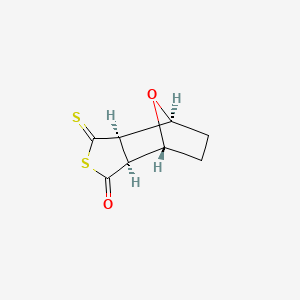

Endothall dithioanhydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

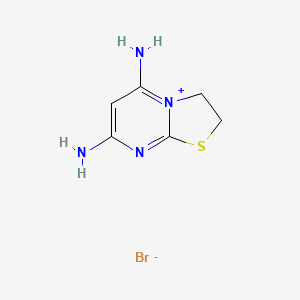

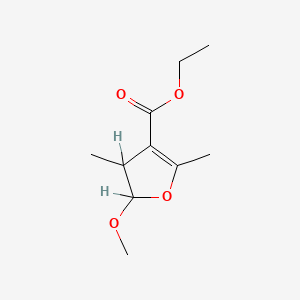

El anhídrido ditiónico de endotal es un derivado del endotal, un herbicida ampliamente utilizado para controlar malezas terrestres y acuáticas. El anhídrido ditiónico de endotal es conocido por su alta toxicidad y sus sitios de unión específicos en los sistemas biológicos . Está estructuralmente relacionado con el endotal, pero contiene átomos de azufre, que contribuyen a sus propiedades y aplicaciones únicas.

Métodos De Preparación

La síntesis del anhídrido ditiónico de endotal implica la reacción del endotal con reactivos que contienen azufre. Un método común es la reacción del endotal con cloruro de tionilo, seguida del tratamiento con sulfuro de hidrógeno para formar el anhídrido ditiónico. Las condiciones de reacción suelen implicar la reflución de los reactivos en un disolvente adecuado, como el diclorometano, bajo atmósfera inerte .

Análisis De Reacciones Químicas

El anhídrido ditiónico de endotal experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar sulfoxidos y sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Reducción: La reducción del anhídrido ditiónico de endotal puede producir tioles o disulfuros, dependiendo del agente reductor utilizado.

Aplicaciones Científicas De Investigación

El anhídrido ditiónico de endotal tiene varias aplicaciones de investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica para introducir grupos funcionales que contienen azufre en las moléculas.

Biología: Sirve como herramienta para estudiar las interacciones proteína-ligando debido a sus sitios de unión de alta afinidad en los sistemas biológicos.

Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico, particularmente en el objetivo de proteínas o enzimas específicas.

Mecanismo De Acción

El mecanismo de acción del anhídrido ditiónico de endotal implica la interferencia con la síntesis de ARN y la inhibición de la síntesis de proteínas. Afecta varios procesos vegetales, incluida la inhibición de la síntesis de proteínas y el retraso del metabolismo de los lípidos . El compuesto se une a proteínas específicas en los sistemas biológicos, interrumpiendo su función normal y provocando daño celular.

Comparación Con Compuestos Similares

El anhídrido ditiónico de endotal es único en comparación con otros compuestos similares debido a su alta toxicidad y sitios de unión específicos. Los compuestos similares incluyen:

Endotal: El compuesto original, utilizado como herbicida.

Cantaridina: Un compuesto relacionado conocido por sus propiedades de inhibición de la proteína fosfatasa.

Diquat: Otro herbicida con un modo de acción diferente pero utilizado para fines similares .

El anhídrido ditiónico de endotal destaca por su estructura que contiene azufre, que confiere propiedades químicas y biológicas únicas.

Propiedades

Número CAS |

127311-95-9 |

|---|---|

Fórmula molecular |

C8H8O2S2 |

Peso molecular |

200.3 g/mol |

Nombre IUPAC |

(1R,2S,6R,7S)-5-sulfanylidene-10-oxa-4-thiatricyclo[5.2.1.02,6]decan-3-one |

InChI |

InChI=1S/C8H8O2S2/c9-7-5-3-1-2-4(10-3)6(5)8(11)12-7/h3-6H,1-2H2/t3-,4+,5-,6+/m1/s1 |

Clave InChI |

ALUWTIWXGXZDKB-MOJAZDJTSA-N |

SMILES isomérico |

C1C[C@H]2[C@H]3[C@@H]([C@@H]1O2)C(=O)SC3=S |

SMILES canónico |

C1CC2C3C(C1O2)C(=O)SC3=S |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.